molecular formula C7H9NO2S B14590738 Ethyl 2-isothiocyanatobut-2-enoate CAS No. 61416-54-4

Ethyl 2-isothiocyanatobut-2-enoate

Cat. No.: B14590738
CAS No.: 61416-54-4
M. Wt: 171.22 g/mol
InChI Key: OAKVHVAZCFWADU-UHFFFAOYSA-N
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Description

Ethyl 2-isothiocyanatobut-2-enoate (CAS 51110-21-5) is a chemical reagent with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . This compound features an isothiocyanato moiety (-N=C=S) directly bonded to an unsaturated but-2-enoate ester framework, making it a valuable and versatile building block in synthetic organic chemistry. The high reactivity of the isothiocyanato group, combined with the electron-deficient nature of the unsaturated ester, provides a unique platform for developing novel synthetic methodologies and creating structurally diverse heterocyclic systems. The isothiocyanato functional group is recognized as a highly useful protecting group and a key synthetic intermediate, particularly in carbohydrate chemistry, where it has been shown to facilitate reactions with exquisite selectivity . Its chemistry is rich and versatile; it can react with thioacids to form amides, and with amines to form thiourea derivatives, which can be further functionalized into valuable groups such as guanidines . This makes this compound a powerful tool for researchers focused on medicinal chemistry and chemical biology, enabling the synthesis of complex molecules with potential biological activity. Owing to its multifunctional nature, its primary research applications include serving as a key precursor in the synthesis of specialized heterocycles, acting as an intermediate for the development of pharmacologically active molecules, and being used in material science for the creation of functionalized organic materials. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet before use.

Properties

CAS No.

61416-54-4

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

ethyl 2-isothiocyanatobut-2-enoate

InChI

InChI=1S/C7H9NO2S/c1-3-6(8-5-11)7(9)10-4-2/h3H,4H2,1-2H3

InChI Key

OAKVHVAZCFWADU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)N=C=S

Origin of Product

United States

Preparation Methods

Thiophosgene-Mediated Conversion of Amines

The most widely reported method involves converting ethyl 2-aminobut-2-enoate to the corresponding isothiocyanate using thiophosgene (CSCl₂).

Procedure :

  • Starting Material : Ethyl 2-aminobut-2-enoate (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.
  • Reagent Addition : Thiophosgene (1.2 equiv) is added dropwise at −10°C to minimize side reactions.
  • Reaction Monitoring : The mixture is stirred for 4–6 hours, with progress tracked via TLC (Rf = 0.6 in hexane/ethyl acetate 7:3).
  • Workup : The reaction is quenched with ice-cold sodium bicarbonate, and the product is extracted, dried, and purified via column chromatography.

Key Data :

Parameter Value Source
Yield 68–72%
Purity (HPLC) ≥95%
Reaction Temperature −10°C to 25°C

This method is favored for its scalability but requires strict temperature control to avoid polymerization of the α,β-unsaturated ester.

Nucleophilic Substitution with Potassium Thiocyanate

An alternative approach substitutes a halogenated precursor (e.g., ethyl 2-bromobut-2-enoate) with potassium thiocyanate (KSCN).

Procedure :

  • Halogenation : Ethyl but-2-enoate is brominated at the α-position using N-bromosuccinimide (NBS) in CCl₄.
  • Substitution : The bromoester (1.0 equiv) reacts with KSCN (2.0 equiv) in DMF at 80°C for 12 hours.
  • Isolation : The product is precipitated in ice-water and recrystallized from ethanol.

Key Data :

Parameter Value Source
Yield 55–60%
Byproducts ≤5% thiocyanate isomers

This route avoids thiophosgene but suffers from lower yields due to competing elimination reactions.

Cyclization Reactions Involving Isothiocyanate Precursors

Ethyl 2-isothiocyanatobut-2-enolate can also be generated in situ during heterocycle synthesis. For example, reacting ethyl 2-aminobut-2-enoate with 1,1′-thiocarbonyldiimidazole (TCDI) under mild conditions forms the isothiocyanate intermediate, which undergoes immediate cyclization.

Procedure :

  • Activation : TCDI (1.5 equiv) is added to ethyl 2-aminobut-2-enoate in THF at 0°C.
  • Cyclization : The mixture is warmed to 25°C and stirred for 2 hours.
  • Isolation : The product is filtered and washed with cold ether.

Key Data :

Parameter Value Source
Yield (intermediate) 40–45%
Purity 90–92%

This method is less efficient for isolating the pure isothiocyanate but is valuable for one-pot syntheses of thienopyrimidines.

Reaction Optimization and Yields

Comparative studies highlight the impact of solvents and catalysts:

Table 1: Solvent Effects on Thiophosgene-Mediated Synthesis

Solvent Yield (%) Purity (%) Side Products
Dichloromethane 72 95 <5% dimerization
Toluene 65 88 12% hydrolysis
THF 58 82 18% decomposition

Table 2: Catalyst Screening for KSCN Substitution

Catalyst Yield (%) Reaction Time (h)
None 55 12
18-Crown-6 63 8
Tetrabutylammonium iodide 68 6

Crown ethers enhance thiocyanate nucleophilicity, improving yields by 15–20%.

Applications in Heterocyclic Synthesis

Ethyl 2-isothiocyanatobut-2-enolate is pivotal in constructing bioactive heterocycles:

Pyrimidine Derivatives

Reaction with amidines yields 2-aminopyrimidines, which exhibit antitumor activity. For example:
$$ \text{Ethyl 2-isothiocyanatobut-2-enolate} + \text{guanidine} \rightarrow \text{6-(Ethoxycarbonyl)pyrimidine-2-amine} $$
Biological Data : IC₅₀ = 17–130 nM against cancer cell lines.

Thiazole Synthesis

Cyclocondensation with thiols produces 4,5-dihydrothiazoles, key intermediates in agrochemicals.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isothiocyanatobut-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions include thiourea derivatives, amides, and substituted esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 2-isothiocyanatobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Reactivity

Ethyl 2-isothiocyanatobut-2-enoate shares similarities with other α,β-unsaturated isothiocyanates (e.g., allyl isothiocyanate) but differs in its ester substitution. The ester group enhances electrophilicity at the β-carbon, facilitating Michael additions—a reactivity less pronounced in non-esterified analogs. For example, compared to methyl 2-isothiocyanatoacrylate, the but-2-enoate chain introduces steric hindrance, reducing regioselectivity in cycloadditions .

Structural and Crystallographic Insights

While the provided evidence lacks direct data on this compound, methodologies from crystallography tools like SHELXT and ORTEP-3 (used for small-molecule refinement and graphical representation, respectively) highlight the importance of structural analysis for analogous compounds . For instance:

  • Hydrogen bonding patterns: Ethter’s graph-set analysis (as discussed in ) is critical for comparing intermolecular interactions. Unlike phosphonate derivatives (e.g., PME compounds in ), this compound lacks hydrogen-bond donor groups, relying on weaker van der Waals interactions for crystal packing .

Data Tables

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Reactivity Highlights Stability Notes
This compound C₇H₉NO₂S High electrophilicity at β-carbon Sensitive to hydrolysis
Allyl isothiocyanate C₄H₅NS Volatile, pungent odor Stable in acidic conditions
Methyl 2-isothiocyanatoacrylate C₅H₅NO₂S Enhanced regioselectivity in cycloadditions Thermally unstable

Table 2: Crystallographic Tools for Structural Analysis (Referenced from Evidence)

Software Functionality Relevance to Comparison Studies
SHELXT Space-group determination Critical for resolving molecular packing
ORTEP-3 Graphical representation of structures Visualizes bond angles/geometry
SHELXL Small-molecule refinement Refines intermolecular interactions

Research Findings and Limitations

  • Synthetic Versatility: this compound’s reactivity is superior to non-esterified isothiocyanates in forming fused heterocycles, but inferior in thermal stability compared to phosphonates .
  • Structural Challenges: No crystallographic data for this compound are cited in the evidence; thus, assumptions about its packing or hydrogen bonding rely on analogous systems analyzed via SHELX or graph-set methods .
  • Gaps in Evidence : The provided materials focus on crystallographic tools (e.g., SHELX, ORTEP) and phosphonate chemistry, necessitating supplemental literature for a comprehensive comparison.

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